N-(3-ethylsulfinylcyclohexyl)-3-oxo-4H-1,4-benzoxazine-7-carboxamide
Description
N-(3-ethylsulfinylcyclohexyl)-3-oxo-4H-1,4-benzoxazine-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazine ring, which is known for its stability and reactivity, making it a valuable scaffold in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(3-ethylsulfinylcyclohexyl)-3-oxo-4H-1,4-benzoxazine-7-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-2-24(22)13-5-3-4-12(9-13)18-17(21)11-6-7-14-15(8-11)23-10-16(20)19-14/h6-8,12-13H,2-5,9-10H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYPZCMUUAIWMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)C1CCCC(C1)NC(=O)C2=CC3=C(C=C2)NC(=O)CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-ethylsulfinylcyclohexyl)-3-oxo-4H-1,4-benzoxazine-7-carboxamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the benzoxazine ring through a cyclization reaction, followed by the introduction of the ethylsulfinyl and carboxamide groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-(3-ethylsulfinylcyclohexyl)-3-oxo-4H-1,4-benzoxazine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The ethylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the benzoxazine ring can be reduced to form alcohol derivatives.
Substitution: The benzoxazine ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-ethylsulfinylcyclohexyl)-3-oxo-4H-1,4-benzoxazine-7-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(3-ethylsulfinylcyclohexyl)-3-oxo-4H-1,4-benzoxazine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
N-(3-ethylsulfinylcyclohexyl)-3-oxo-4H-1,4-benzoxazine-7-carboxamide can be compared with other benzoxazine derivatives, such as:
- N-(3-ethylsulfinylcyclohexyl)-2-(1-methylpyrazol-4-yl)morpholine-4-carboxamide
- N-(3-ethylsulfinylcyclohexyl)-6-(trifluoromethyl)pyridazin-3-amine
These compounds share similar structural features but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
